molecular formula C14H18N6O5S B11479765 4-amino-N-[2-({[4-(dimethylsulfamoyl)phenyl]carbonyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide

4-amino-N-[2-({[4-(dimethylsulfamoyl)phenyl]carbonyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide

Cat. No.: B11479765
M. Wt: 382.40 g/mol
InChI Key: MZHAQPCPEJGCOU-UHFFFAOYSA-N
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Description

N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-4-(DIMETHYLSULFAMOYL)BENZAMIDE is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a formamido group, and a dimethylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-4-(DIMETHYLSULFAMOYL)BENZAMIDE typically involves multiple steps. One common method involves the reaction of 4-amino-1,2,5-oxadiazole with formic acid to form the formamido derivative. This intermediate is then reacted with 2-bromoethylamine to introduce the ethyl linkage. Finally, the compound is treated with 4-(dimethylsulfamoyl)benzoyl chloride to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-4-(DIMETHYLSULFAMOYL)BENZAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .

Biology

In biological research, N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-4-(DIMETHYLSULFAMOYL)BENZAMIDE is studied for its potential as a biochemical probe. It can interact with specific proteins and enzymes, providing insights into their functions .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent .

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering .

Mechanism of Action

The mechanism of action of N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-4-(DIMETHYLSULFAMOYL)BENZAMIDE involves its interaction with specific molecular targets. The oxadiazole ring can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. Additionally, the dimethylsulfamoyl group can interact with cellular membranes, altering their permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)FORMAMIDO]ETHYL}-4-(DIMETHYLSULFAMOYL)BENZAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylsulfamoyl group enhances its stability and reactivity compared to similar compounds .

Properties

Molecular Formula

C14H18N6O5S

Molecular Weight

382.40 g/mol

IUPAC Name

4-amino-N-[2-[[4-(dimethylsulfamoyl)benzoyl]amino]ethyl]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C14H18N6O5S/c1-20(2)26(23,24)10-5-3-9(4-6-10)13(21)16-7-8-17-14(22)11-12(15)19-25-18-11/h3-6H,7-8H2,1-2H3,(H2,15,19)(H,16,21)(H,17,22)

InChI Key

MZHAQPCPEJGCOU-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCNC(=O)C2=NON=C2N

Origin of Product

United States

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